N-(6-chloropyrazin-2-yl)acetamide

CAS No.: 132453-63-5

Cat. No.: VC6377555

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132453-63-5 |

|---|---|

| Molecular Formula | C6H6ClN3O |

| Molecular Weight | 171.58 |

| IUPAC Name | N-(6-chloropyrazin-2-yl)acetamide |

| Standard InChI | InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11) |

| Standard InChI Key | ULFJKYKKTRODFV-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CN=CC(=N1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

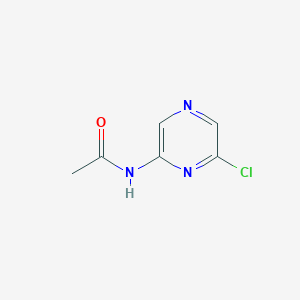

N-(6-Chloropyrazin-2-yl)acetamide consists of a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 4-positions. The chlorine atom occupies the 6-position, while the acetamide group (-NHCOCH) is attached to the 2-position (Figure 1) . This substitution pattern influences electronic distribution, lipophilicity, and hydrogen-bonding capacity, critical for interactions in biological systems.

Physicochemical Parameters

-

Molecular Formula:

-

Lipophilicity: The chlorine atom enhances hydrophobicity (logP ~1.2 estimated), facilitating membrane penetration—a trait advantageous for antimicrobial agents .

-

Thermal Stability: Melting point data is unspecified, but related chloropyrazine acetamides exhibit stability up to 150°C .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via nucleophilic acyl substitution. A representative protocol involves reacting 6-chloropyrazin-2-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) under inert conditions (Scheme 1) :

Procedure:

-

Suspend 6-chloropyrazin-2-amine (1 eq) and KCO (1.2 eq) in anhydrous dichloromethane.

-

Add chloroacetyl chloride (3.5 eq) dropwise at 0°C under nitrogen.

-

Stir at room temperature until completion (monitored by HPLC).

-

Extract with ethyl acetate, wash with brine, dry over NaSO, and purify via recrystallization .

Alternative Methods

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving yield (85–90%) .

-

Solid-Phase Synthesis: Employed for high-throughput production of analogs .

Analytical Characterization

Spectroscopic Data

While direct spectral data for N-(6-chloropyrazin-2-yl)acetamide is limited, analogous compounds provide insights:

| Precautionary Measure | Implementation Example |

|---|---|

| Eye Protection | Goggles or face shield |

| Ventilation | Fume hood for powder handling |

| First Aid | Flush eyes with water for 15 min |

| Supplier | Purity | Price (1g) | Packaging |

|---|---|---|---|

| TRC | 95% | $240 | 250 mg |

| American Custom Chem. | 95% | $392.7 | 1 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume